Heptadecanoyl L-carnitine-d3 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecanoyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of heptadecanoyl-L-carnitine chloride. This compound is primarily used as an internal standard for the quantification of heptadecanoyl-L-carnitine in various analytical techniques such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry . The incorporation of deuterium, a stable isotope of hydrogen, into the molecule enhances its stability and allows for more accurate quantitation in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecanoyl-L-carnitine-d3 (chloride) involves the esterification of heptadecanoic acid with L-carnitine, followed by the introduction of deuterium atoms. The reaction typically occurs under mild conditions to prevent degradation of the product. The final step involves the addition of hydrochloric acid to form the chloride salt .
Industrial Production Methods
Industrial production of heptadecanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography, are employed to verify the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Heptadecanoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptadecanoyl-L-carnitine-d3 (chloride) is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in analytical techniques to quantify heptadecanoyl-L-carnitine levels.
Biology: Employed in studies of metabolic pathways involving carnitine and fatty acid metabolism.
Medicine: Utilized in the diagnosis and monitoring of metabolic disorders such as propionic and methylmalonic acidemias.
Mechanism of Action
Heptadecanoyl-L-carnitine-d3 (chloride) exerts its effects by mimicking the natural compound heptadecanoyl-L-carnitine. It participates in the transport of long-chain fatty acids into the mitochondria for β-oxidation. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking and quantitation in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Heptadecanoyl-L-carnitine chloride: The non-deuterated form of the compound.
Octadecanoyl-L-carnitine: A similar long-chain acylcarnitine with one additional carbon atom.
Hexadecanoyl-L-carnitine: A similar long-chain acylcarnitine with one fewer carbon atom.
Uniqueness
Heptadecanoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which enhances its stability and allows for more accurate quantitation in analytical techniques. This makes it particularly valuable in scientific research where precise measurements are crucial .
Properties
Molecular Formula |
C24H48ClNO4 |
---|---|
Molecular Weight |
453.1 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-heptadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C24H47NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-22(20-23(26)27)21-25(2,3)4;/h22H,5-21H2,1-4H3;1H/t22-;/m1./s1/i2D3; |
InChI Key |
SYUSIANKHPXISE-SZCCLSIUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCC.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.